molecular formula C16H20N2O2 B3277361 [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile CAS No. 65823-51-0

[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile

Cat. No.: B3277361
CAS No.: 65823-51-0
M. Wt: 272.34 g/mol
InChI Key: CSNLGCKQQOMOSK-UHFFFAOYSA-N
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Description

[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile: is an organic compound with the molecular formula C16H20N2O2. It is characterized by the presence of a cyanomethyl group and two propoxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile typically involves the cyanomethylation of a precursor compound. One common method involves the reaction of 2,5-dipropoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in DMSO or acetonitrile.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile is used as a building block for the synthesis of more complex organic molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The propoxy groups may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

    [4-(Cyanomethyl)phenyl]acetonitrile: Lacks the propoxy groups, resulting in different reactivity and solubility properties.

    [2,5-Dipropoxyphenyl]acetonitrile: Lacks the cyanomethyl group, affecting its ability to participate in certain chemical reactions.

    [4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile: Contains methoxy groups instead of propoxy groups, leading to variations in chemical behavior and applications.

Uniqueness: [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile is unique due to the presence of both cyanomethyl and propoxy groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-9-19-15-11-14(6-8-18)16(20-10-4-2)12-13(15)5-7-17/h11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLGCKQQOMOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1CC#N)OCCC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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